2,3,5,8,8,9,10,10-Octachlorobornane
Overview
Description
2,3,5,8,8,9,10,10-Octachlorobornane is a chlorinated organic compound with the molecular formula C10H10Cl8. It is a derivative of bornane, a bicyclic compound, and is characterized by the presence of eight chlorine atoms attached to the carbon framework. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,8,8,9,10,10-Octachlorobornane typically involves the chlorination of bornane or its derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in reactors designed to handle the corrosive nature of chlorine gas. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,8,8,9,10,10-Octachlorobornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher chlorinated derivatives or other oxidation products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated bornane derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
2,3,5,8,8,9,10,10-Octachlorobornane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on the stability and reactivity of organic molecules.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of 2,3,5,8,8,9,10,10-Octachlorobornane involves its interaction with various molecular targets and pathways. Due to its high chlorine content, it can interact with biological membranes and proteins, potentially disrupting their normal function. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Endo,6-exo,8,9,9,10-octachlorobornane
- 2-endo,3-exo,5-endo,6-exo,8b,8c,10a,10c-octachlorobornane
- 2-endo,3-exo,5-endo,6-exo,8,8,9,10-octachlorobornane
Uniqueness
2,3,5,8,8,9,10,10-Octachlorobornane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and resistance to degradation, making it particularly useful in applications requiring long-term persistence and reliability .
Properties
IUPAC Name |
2,3,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c11-2-10(8(17)18)4-3(12)1-9(10,7(15)16)6(14)5(4)13/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAXYOJDKVEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1(C2(CCl)C(Cl)Cl)C(Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874056 | |
Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165820-16-6 | |
Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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